3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a bromine atom, a thieno[2,3-c]pyridine ring, and a piperidine-2,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through the cyclization of thiophene derivatives with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The thieno[2,3-c]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields the brominated derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione: This compound has a similar structure but with a furo ring instead of a thieno ring.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Another related compound with a different heterocyclic core.
Uniqueness
The uniqueness of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11BrN2O3S |
---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
3-(2-bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H11BrN2O3S/c13-8-5-6-3-4-15(12(18)10(6)19-8)7-1-2-9(16)14-11(7)17/h5,7H,1-4H2,(H,14,16,17) |
InChI Key |
QDEKQJOKQRBMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCC3=C(C2=O)SC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.